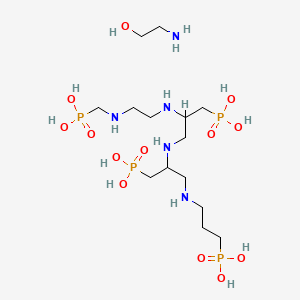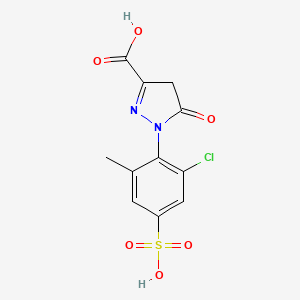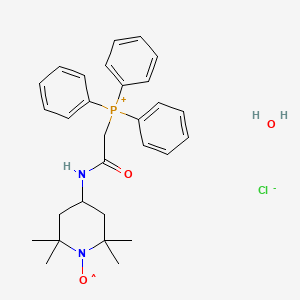
MitoTEMPO (hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MitoTEMPO is a mitochondria-targeted antioxidant that possesses superoxide and alkyl radical scavenging properties . It helps protect against oxidative damage to the mitochondria .
Molecular Structure Analysis
MitoTEMPO (hydrate) has the molecular formula C29H37ClN2O3P . Its molecular weight is 528.0 g/mol . The InChI code and SMILES representation provide more details about its structure .Chemical Reactions Analysis
MitoTEMPO is known to possess superoxide and alkyl radical scavenging properties . It combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria .Physical and Chemical Properties Analysis
MitoTEMPO (hydrate) has a molecular weight of 528.0 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 527.2230327 g/mol . It has a topological polar surface area of 34.3 Ų .Relevant Papers Several papers have been published on MitoTEMPO. For instance, a study found that MitoTEMPO protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons . Another study reported that MitoTEMPO protects against irradiation-induced salivary gland dysfunction . Other papers have also discussed the potential of MitoTEMPO in treating various diseases .
Applications De Recherche Scientifique
Antioxydant Ciblé sur les Mitochondries
MitoTEMPO est un antioxydant ciblé sur les mitochondries . Il combine l'antioxydant nitroxyde de pipéridine TEMPO avec le cation lipophilique triphénylphosphonium, ce qui lui permet de traverser les bicouches lipidiques et de s'accumuler dans les mitochondries .
Épurateur de Superoxyde et de Radicaux Alkyles
MitoTEMPO possède des propriétés d'épuration de superoxyde et de radicaux alkyles . Cela le rend utile dans la recherche liée au stress oxydatif et à la biologie des radicaux libres.
Bénéfice Thérapeutique pour les Dysfonctionnements Mitochondriaux
Le ciblage mitochondrial de l'épuration du superoxyde via MitoTEMPO a été examiné pour son bénéfice thérapeutique potentiel pour une variété de dysfonctionnements mitochondriaux résultant d'espèces réactives de l'oxygène excessives .
Dysfonctionnement Cognitif dû à l'Hypoglycémie
MitoTEMPO a été trouvé pour améliorer le dysfonctionnement cognitif dû à l'hypoglycémie . Il réduit la perte de péricytes et les fuites de la barrière hémato-encéphalique, conduisant finalement à une amélioration de la fonction cognitive .
Réduction du Stress Oxydatif
MitoTEMPO réduit le stress oxydatif, qui est associé à une variété de maladies . Il diminue la perte de péricytes et l'apoptose, et atténue les fuites de la barrière hémato-encéphalique et les dommages neuronaux .
Traitement Potentiel pour le Diabète de Type 1
Dans le contexte d'une carence en insuline, l'hypoglycémie peut déclencher une déficience cognitive . MitoTEMPO a été étudié comme traitement potentiel pour le dysfonctionnement cognitif chez les patients atteints de diabète de type 1
Mécanisme D'action
Target of Action
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant . It primarily targets superoxide and alkyl radicals within the mitochondria, acting as a scavenger .
Mode of Action
MitoTEMPO combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows it to pass through lipid bilayers and accumulate in mitochondria . Once inside the mitochondria, MitoTEMPO acts as a superoxide dismutase mimetic, scavenging superoxide and alkyl radicals . This reduces oxidative stress within the mitochondria .
Biochemical Pathways
MitoTEMPO’s action affects several biochemical pathways. It has been shown to reduce oxidative stress-mediated pericyte loss and blood-brain barrier (BBB) leakage . This is achieved by reducing mitochondrial oxidative stress, which is associated with glucose deprivation/reperfusion . Another study showed that MitoTEMPO can alleviate foam cell formation by regulating Nrf2/NLRP3 signaling .
Pharmacokinetics
Its lipophilic cation allows it to pass through lipid bilayers and accumulate in mitochondria , suggesting a high degree of cellular uptake and distribution.
Result of Action
The action of MitoTEMPO leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates BBB leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, MitoTEMPO has been shown to decrease lipoprotein uptake by inhibiting CD36 expression and suppress foam cell formation by regulating the NLRP3 inflammasome .
Action Environment
The efficacy and stability of MitoTEMPO can be influenced by various environmental factors. For instance, in conditions of severe hypoglycemia, MitoTEMPO has been shown to improve cognitive dysfunction by reducing oxidative stress-mediated pericyte loss and BBB leakage . This suggests that the compound’s action can be particularly beneficial in environments characterized by oxidative stress and mitochondrial dysfunction .
Analyse Biochimique
Biochemical Properties
MitoTEMPO (hydrate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its antioxidant properties, where it scavenges superoxide and alkyl radicals .
Cellular Effects
MitoTEMPO (hydrate) has profound effects on various types of cells and cellular processes. It influences cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, MitoTEMPO (hydrate) has been shown to improve cognitive function in hypoglycemia-induced cognitive dysfunction models by reducing pericyte loss and blood-brain barrier leakage .
Molecular Mechanism
The mechanism of action of MitoTEMPO (hydrate) is primarily through its antioxidant activity. It exerts its effects at the molecular level by scavenging superoxide and alkyl radicals, thereby reducing oxidative stress . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, MitoTEMPO (hydrate) continues to exert its antioxidant effects, contributing to the stability of cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MitoTEMPO (hydrate) can vary with different dosages in animal models. For instance, in a study involving a type 1 diabetes mouse model, MitoTEMPO (hydrate) was shown to improve cognitive function, suggesting a dose-dependent effect .
Metabolic Pathways
MitoTEMPO (hydrate) is involved in metabolic pathways related to oxidative stress. It interacts with enzymes involved in these pathways and can influence metabolic flux or metabolite levels .
Transport and Distribution
MitoTEMPO (hydrate) is transported and distributed within cells and tissues by passing through lipid bilayers due to the presence of the lipophilic cation triphenylphosphonium . This allows it to accumulate in mitochondria .
Subcellular Localization
The subcellular localization of MitoTEMPO (hydrate) is primarily in the mitochondria, due to its mitochondria-targeting properties . This localization can influence its activity or function, contributing to its antioxidant effects .
Propriétés
InChI |
InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJCDXYZBOVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
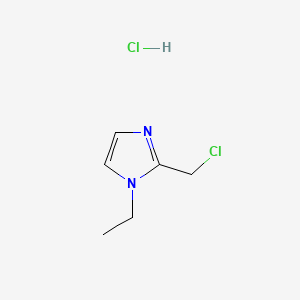
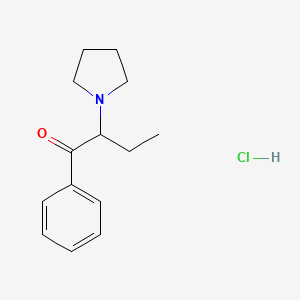


![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

